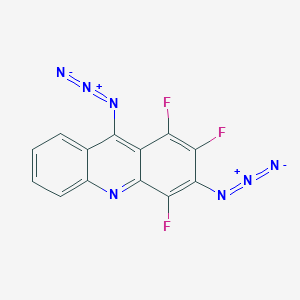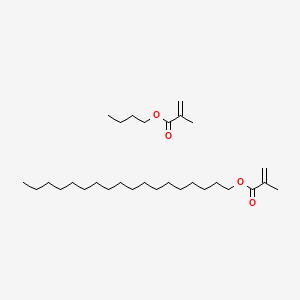
Butyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-methylprop-2-enoate: and octadecyl 2-methylprop-2-enoate are esters derived from 2-methylprop-2-enoic acid, commonly known as methacrylic acid. These compounds are used in various industrial applications due to their unique chemical properties. Butyl 2-methylprop-2-enoate is often utilized in the production of polymers and resins, while octadecyl 2-methylprop-2-enoate finds applications in surface coatings and lubricants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Butyl 2-methylprop-2-enoate: This compound is typically synthesized through the esterification of methacrylic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid, and the mixture is heated under reflux conditions to facilitate the reaction.
Octadecyl 2-methylprop-2-enoate: This ester is prepared by reacting methacrylic acid with octadecanol. .
Industrial Production Methods: Industrial production of these esters involves large-scale esterification processes using continuous reactors. The reactants are continuously fed into the reactor, and the products are continuously removed, allowing for efficient and high-yield production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Both butyl 2-methylprop-2-enoate and octadecyl 2-methylprop-2-enoate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: These esters can be reduced to their corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The esters can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters
Aplicaciones Científicas De Investigación
Chemistry: : These esters are used as monomers in the synthesis of polymers and copolymers. They are also employed as intermediates in organic synthesis .
Biology: : In biological research, these compounds are used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling .
Medicine: : These esters are explored for their potential use in drug delivery systems due to their ability to form biocompatible and biodegradable polymers .
Industry: : Butyl 2-methylprop-2-enoate is used in the production of adhesives, coatings, and sealants. Octadecyl 2-methylprop-2-enoate is used in lubricants and surface treatments to provide hydrophobic properties .
Mecanismo De Acción
The mechanism of action of these esters involves their ability to undergo polymerization reactions. The double bond in the methacrylate group allows for radical polymerization, leading to the formation of high-molecular-weight polymers. These polymers can interact with various molecular targets, such as proteins and cell membranes, depending on their application .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methylprop-2-enoate: Similar in structure but with a shorter alkyl chain.
Ethyl 2-methylprop-2-enoate: Another ester with a different alkyl group.
Dodecyl 2-methylprop-2-enoate: Similar to octadecyl 2-methylprop-2-enoate but with a shorter alkyl chain
Uniqueness
Butyl 2-methylprop-2-enoate: Offers a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.
Octadecyl 2-methylprop-2-enoate: Provides excellent hydrophobic properties due to its long alkyl chain, making it ideal for surface treatments and lubricants
Propiedades
Número CAS |
60322-47-6 |
|---|---|
Fórmula molecular |
C30H56O4 |
Peso molecular |
480.8 g/mol |
Nombre IUPAC |
butyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H42O2.C8H14O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-4-5-6-10-8(9)7(2)3/h2,4-20H2,1,3H3;2,4-6H2,1,3H3 |
Clave InChI |
HULIFGOUJSAEPM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCOC(=O)C(=C)C |
Números CAS relacionados |
60322-47-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)
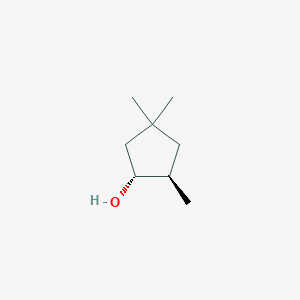
![Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate](/img/structure/B14607239.png)
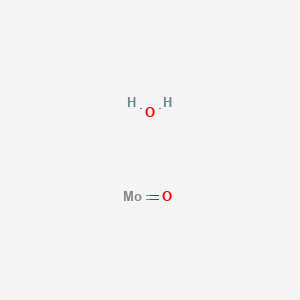
![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
![2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one](/img/structure/B14607264.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14607269.png)
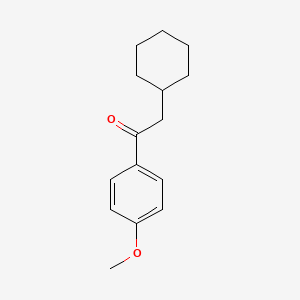


![2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607300.png)
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
